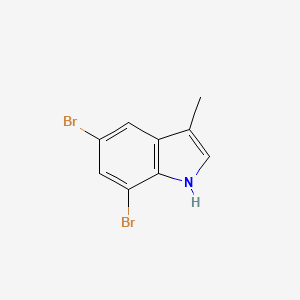

5,7-Dibromo-3-methylindole

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H7Br2N |

|---|---|

Peso molecular |

288.97 g/mol |

Nombre IUPAC |

5,7-dibromo-3-methyl-1H-indole |

InChI |

InChI=1S/C9H7Br2N/c1-5-4-12-9-7(5)2-6(10)3-8(9)11/h2-4,12H,1H3 |

Clave InChI |

JDZQYYAOCWZEIJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CNC2=C1C=C(C=C2Br)Br |

Origen del producto |

United States |

Chemical Reactivity and Transformation Pathways of 5,7 Dibromo 3 Methylindole

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions represent a cornerstone for the functionalization of halo-indoles, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For 5,7-Dibromo-3-methylindole, these reactions provide a powerful platform for introducing aryl, alkenyl, and alkynyl moieties, transforming the simple dibromo-scaffold into complex molecular architectures.

The Suzuki-Miyaura coupling, in particular, has been effectively applied to 5,7-dibromoindole systems. rsc.orgrsc.org Research has demonstrated that even without N-protection, 5,7-dibromoindoles can undergo double Suzuki-Miyaura couplings with various arylboronic acids to furnish 5,7-diarylindoles in moderate to excellent yields. researchgate.net These transformations are often conducted using a palladium catalyst such as Pd(PPh₃)₄ in the presence of a base. rsc.orgrsc.org The Sonogashira reaction, which couples terminal alkynes with aryl halides, and the Heck reaction, which involves the vinylation of aryl halides, are also principal methods for elaborating the dibromoindole core, proceeding through well-established catalytic cycles involving oxidative addition, transmetalation (for Suzuki/Sonogashira), migratory insertion (for Heck), and reductive elimination. nih.govorganic-chemistry.orgmdpi.com

Table 1: Conditions for Suzuki-Miyaura Coupling of 5,7-Dibromoindole This interactive table summarizes optimized conditions for the double Suzuki-Miyaura coupling reaction.

| Parameter | Condition | Outcome | Source |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ (3 mol%) | High conversion | rsc.org |

| Solvent | Water or Water/Ethanol | Green and efficient | rsc.orgresearchgate.net |

| Base | Na₂CO₃ | Effective | rsc.org |

| Reactant | Phenylboronic acid | 5,7-diphenylindole formed | rsc.org |

| Temperature | 120 °C (Microwave) | Rapid reaction (1.5 hours) | rsc.org |

A key challenge and synthetic opportunity in molecules like this compound is the selective functionalization of one C-Br bond over the other. The electronic and steric environments of the C5-Br and C7-Br bonds are distinct, which can be exploited to achieve regioselective mono-functionalization. The C7 position is generally more sterically hindered due to its proximity to the pyrrole (B145914) ring.

Studies on 5,7-dibromoindole have shown that some selectivity for mono-coupling at the C7-position can be achieved, particularly when using solvents like acetonitrile (B52724) and THF. rsc.org This suggests that the oxidative addition of the palladium catalyst to the C-Br bond can be influenced by the reaction medium and catalyst properties. The general reactivity trend for palladium-catalyzed cross-coupling reactions is typically governed by the rate of oxidative addition, which can be modulated by the electronic nature and steric accessibility of the halide. Directing groups on the indole (B1671886) nitrogen can also play a crucial role in directing the catalyst to a specific position, for instance, to the C7 position. researchgate.net This differential reactivity allows for sequential or iterative cross-coupling strategies, where one bromine is reacted first, followed by a second coupling at the remaining position, enabling the synthesis of unsymmetrically substituted 5,7-diarylindoles.

The choice of ligand and palladium precatalyst is critical in controlling the reactivity, stability, and selectivity of cross-coupling reactions. nih.gov Ligands not only stabilize the palladium center but also modulate its electronic and steric properties, which directly impacts the efficiency of key steps in the catalytic cycle. capes.gov.brsemanticscholar.org For dihalogenated heteroarenes, bulky ligands, such as certain N-heterocyclic carbenes (NHCs) or electron-rich phosphines (e.g., PAd₂ⁿBu), have been shown to influence regioselectivity, often favoring reaction at the less sterically hindered position. nih.govnih.gov

In the context of 5,7-dibromoindoles, catalyst systems are chosen to overcome the potential for catalyst deactivation and to promote high turnover numbers. While simple catalysts like Pd(PPh₃)₄ have proven effective, more sophisticated systems involving biarylphosphine ligands (e.g., SPhos, XPhos) or specialized NHC ligands are often employed for challenging substrates or to achieve specific selectivity. nih.gov The design of these ligands aims to create a specific coordination environment around the palladium atom that facilitates oxidative addition and subsequent steps while preventing side reactions. mdpi.com For instance, increasing the steric congestion around the metal center has been shown to enhance selectivity for the more accessible C-halide bond in dihalopyridines, a principle that is applicable to the dibromoindole system. nih.gov

Nucleophilic and Electrophilic Substitution Reactions on the Brominated Indole Core

Beyond metal-catalyzed transformations, the this compound scaffold can be modified through reactions that target either the bromine atoms via nucleophilic pathways or the indole ring itself via electrophilic substitution.

Halogen-metal exchange is a powerful, non-catalytic method for converting an aryl halide into a highly reactive organometallic nucleophile. wikipedia.org This transformation is typically achieved by treating the bromo-compound with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium), at low temperatures. tcnj.edu The resulting aryllithium or arylmagnesium species can then be quenched with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install new functional groups.

For 5,7-dibromoindoles, this reaction offers a distinct pathway for functionalization. Research on related 1-alkyl-5,7-dibromoindoles has demonstrated that treatment with t-butyllithium leads to a highly selective lithium-bromine exchange at the C7 position. This remarkable regioselectivity is attributed to the directing effect of the N-alkyl group and the specific steric and electronic environment of the C7-Br bond. This C7-lithiated intermediate is a potent nucleophile, enabling the introduction of a functional group specifically at this position, leaving the C5-Br intact for subsequent reactions, such as a palladium-catalyzed cross-coupling. This orthogonal reactivity provides a strategic advantage for the synthesis of complex, unsymmetrically substituted indoles. A combination of i-PrMgCl and n-BuLi has also been developed as an efficient protocol for halogen-metal exchange on bromoheterocycles, often achieving high regioselectivity through chelation effects. nih.gov

The indole nucleus is inherently electron-rich and thus highly susceptible to electrophilic aromatic substitution (EAS). However, in this compound, the preferred sites of electrophilic attack (C3, C2) are already substituted or part of the pyrrole ring. Therefore, EAS reactions will occur on the benzene (B151609) ring. The regiochemical outcome is dictated by the directing effects of the existing substituents: the methyl group at C3 and the bromine atoms at C5 and C7. Bromine is an ortho-, para-directing deactivator, while the fused pyrrole ring is a powerful activator, typically directing substitution to the C4 and C6 positions.

Formylation , commonly achieved through the Vilsmeier-Haack reaction (using POCl₃/DMF), introduces a formyl (-CHO) group onto electron-rich aromatic rings. organic-chemistry.orgchemistrysteps.comwikipedia.org For this compound, the reaction is expected to occur at one of the vacant positions on the benzene ring, C4 or C6. Given the steric hindrance from the C5-Br and the electronic activation from the indole nitrogen, the C4 position is a likely site for formylation.

Nitration introduces a nitro (-NO₂) group, a valuable precursor for an amino group. The nitration of indole derivatives with electron-withdrawing groups has been studied. For instance, the nitration of dimethyl 5-bromoindole-2,3-dicarboxylate with nitronium tetrafluoroborate (B81430) was found to produce the 4-nitro derivative as the sole product. semanticscholar.org This provides a strong indication that for this compound, electrophilic attack is strongly favored at the C4 position, which is activated by the indole nitrogen and ortho to the C5-bromine atom.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound This interactive table outlines the directing effects influencing electrophilic attack on the benzene ring.

| Position | Directing Effects | Predicted Reactivity | Rationale |

|---|---|---|---|

| C4 | Activated by indole N; Ortho to C5-Br | Highly Favored | Strong activation from the pyrrole ring overcomes deactivation by bromine. semanticscholar.org |

| C6 | Activated by indole N; Ortho to C5-Br and C7-Br | Less Favored | Increased steric hindrance from two adjacent bromine atoms. |

Redox Chemistry and Photochemical Transformations

The redox and photochemical behavior of this compound is less documented than its ground-state reactivity. However, the properties of related bromoindoles provide insight into potential transformation pathways. Bromoindoles are known to be electroactive compounds. The electropolymerization of 5-bromoindole (B119039) has been reported, indicating that the molecule can undergo oxidation to form radical cations that subsequently polymerize. chemicalbook.com This suggests that this compound could also possess interesting redox properties, potentially serving as a monomer for conductive polymers or as a redox-active core in materials science.

The presence of C-Br bonds also opens the possibility of photochemical transformations. UV-light excitation of aryl halides is known to induce homolytic cleavage of the carbon-halide bond, generating highly reactive aryl radicals. nih.gov These radical intermediates can participate in a variety of reactions, including cyclizations and hydrogen atom abstraction. Furthermore, bromoindoles can exhibit luminescence, particularly phosphorescence, which is a result of excitation to the triplet state. chemicalbook.com The photochemical activity of halogen-bonded complexes involving iodo-compounds has been exploited for the direct C-H alkylation of indoles, suggesting that the bromine atoms in this compound could potentially mediate similar light-induced radical reactions. nih.gov

Oxidation and Reduction Strategies

The oxidation of 3-methylindoles can proceed via different pathways depending on the oxidant and reaction conditions, often leading to cleavage of the C2-C3 double bond. For instance, a selective oxidative cleavage of 3-methylindoles can be achieved using primary amines in the presence of n-Bu4NI and tert-butyl hydroperoxide (TBHP) as the oxidant. acs.org This process involves a cascade of oxygenation, nitrogenation, ring-opening, and recyclization, ultimately affording quinazolinones. acs.org While this specific reaction has not been reported for this compound, it is plausible that it would undergo a similar transformation, yielding a dibrominated quinazolinone derivative.

Another potential oxidation pathway involves the formation of a 3-methyloxindole (B30408). The metabolism of 3-methylindole (B30407) is known to produce 3-methyloxindole through oxidation. nih.gov It is conceivable that chemical oxidation of this compound could yield 5,7-dibromo-3-methyloxindole. The reaction with active manganese dioxide is another method for the oxidation of methylindole derivatives, which has been shown to convert a 2-methylindole-3-aldehyde to an indole-2,3-dialdehyde. tandfonline.com

Reduction strategies for this compound would likely focus on the removal of the bromine atoms. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common method for the dehalogenation of aryl bromides. This would be expected to yield 3-methylindole. The selectivity of the debromination could potentially be controlled by the choice of catalyst and reaction conditions.

| Transformation | Reagents and Conditions | Expected Product |

| Oxidative Cleavage | Primary Amine, n-Bu4NI, TBHP | Dibromoquinazolinone derivative |

| Oxidation | General Oxidizing Agents | 5,7-Dibromo-3-methyloxindole |

| Reduction (Debromination) | H2, Pd/C | 3-Methylindole |

UV-Irradiation Induced Reactions (e.g., Debromination, Dimerization)

The photochemistry of bromo-aromatic compounds often involves the homolytic cleavage of the carbon-bromine bond upon UV irradiation. In the case of this compound, this could lead to the formation of indolyl radicals. These highly reactive intermediates could then participate in a variety of reactions, including hydrogen abstraction from the solvent to yield mono-debrominated or fully debrominated 3-methylindole.

| Reaction | Intermediate | Potential Products |

| Photodebromination | Indolyl radical | 5-Bromo-3-methylindole, 7-Bromo-3-methylindole, 3-Methylindole |

| Photodimerization | Indolyl radical | Bi-indole derivatives |

Derivatization Strategies for N- and C-Substituted Analogs

The indole nucleus offers multiple sites for derivatization. For this compound, both the nitrogen of the pyrrole ring and the carbon atoms bearing bromine atoms are amenable to functionalization.

N-Substitution:

The nitrogen atom of the indole ring can be readily alkylated or acylated under basic conditions. Deprotonation of the N-H bond with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), generates a nucleophilic indolide anion. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to afford N-substituted derivatives. This is a common and versatile strategy for modifying the properties of indole compounds.

C-Substitution:

The bromine atoms at the C5 and C7 positions provide handles for the introduction of new carbon-carbon or carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. rsc.org For example, Suzuki coupling with boronic acids, Stille coupling with organostannanes, Heck coupling with alkenes, and Sonogashira coupling with terminal alkynes, all catalyzed by palladium complexes, would be expected to proceed at the C-Br bonds. These reactions would allow for the synthesis of a wide array of C5- and/or C7-substituted 3-methylindole analogs. The relative reactivity of the C5 and C7 positions in these coupling reactions could potentially be controlled by the choice of catalyst and reaction conditions.

| Position | Reaction Type | Typical Reagents | Expected Product |

| N1 | Alkylation | NaH, Alkyl halide (e.g., CH3I) | 1-Alkyl-5,7-dibromo-3-methylindole |

| N1 | Acylation | NaH, Acyl chloride (e.g., CH3COCl) | 1-Acyl-5,7-dibromo-3-methylindole |

| C5/C7 | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 5-Aryl- and/or 7-Aryl-3-methylindole derivatives |

| C5/C7 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 5-Alkynyl- and/or 7-Alkynyl-3-methylindole derivatives |

Metal-Catalyzed Addition Reactions (e.g., Michael Addition)

The indole nucleus, particularly at the C3 position, is nucleophilic and can participate in Michael addition reactions with electron-deficient alkenes. nih.govsid.ir However, in this compound, the C3 position is already substituted with a methyl group. While direct C3-addition is blocked, the indole nitrogen, after deprotonation, can act as a nucleophile in aza-Michael additions.

Alternatively, the indole ring can be modified to participate in other types of metal-catalyzed additions. For example, if the N-H proton is replaced by a directing group, transition metal-catalyzed C-H activation at the C2 position could enable addition reactions at this site. rsc.org

More relevant to this compound would be its use as a nucleophile in reactions where the entire indole moiety adds to a Michael acceptor. While the C3 position is blocked, under certain acidic or Lewis acidic conditions, the C2 position could potentially act as a nucleophile, though this is less common. The most likely role for this compound in Michael additions would be as the N-nucleophile after deprotonation.

| Reaction Type | Role of Indole | Michael Acceptor Example | Catalyst/Conditions | Expected Product |

| Aza-Michael Addition | N-Nucleophile | α,β-Unsaturated ester | Base (e.g., K2CO3) | N-Adduct |

Advanced Spectroscopic and Structural Characterization of 5,7 Dibromo 3 Methylindole

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the unequivocal method for the determination of the absolute three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and crystal packing, confirming the connectivity and stereochemistry of a molecule.

While the specific crystal structure for 5,7-Dibromo-3-methylindole is not widely reported in publicly available literature, analysis of closely related structures provides significant insight. For instance, the crystal structure of derivatives such as 5,7-dibromo-indole-3-carbaldehyde has been determined nih.gov. In such studies, the core indole (B1671886) ring system is observed to be substantially planar. X-ray analysis of these derivatives confirms the specific placement of the bromine atoms at the 5- and 7-positions of the indole ring, leaving no ambiguity about the regiochemical outcome of the synthesis nih.gov. This technique is therefore crucial for validating synthetic methodologies aimed at producing specific isomers of halogenated indoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei such as ¹H and ¹³C.

Multi-Dimensional NMR Techniques (e.g., ¹H, ¹³C, 2D-NMR)

The structural confirmation of this compound is readily achieved through a combination of 1D and 2D NMR experiments.

¹H NMR: The proton NMR spectrum is particularly informative. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (>8.0 ppm). The methyl group at the C3 position gives rise to a singlet around 2.3 ppm. The proton at the C2 position, adjacent to the nitrogen, is expected to be a singlet or a narrow multiplet around 7.0-7.2 ppm. Crucially, the protons on the benzene (B151609) ring, H4 and H6, are expected to appear as distinct singlets in the aromatic region (approximately 7.2-7.6 ppm). The absence of ortho- and meta-couplings for these protons is a key indicator of the 5,7-substitution pattern.

¹³C NMR: The carbon NMR spectrum provides complementary information. The methyl carbon (C3-CH₃) would appear at a high field (~10-12 ppm). The eight carbons of the indole ring would have distinct chemical shifts. The brominated carbons (C5 and C7) are expected to be shifted to a higher field (lower ppm value) compared to their non-brominated counterparts due to the halogen's electronic effects, typically appearing in the 110-120 ppm range. Quaternary carbons, such as C3a, C7a, C5, and C7, can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

2D-NMR: Two-dimensional NMR techniques are essential for unambiguous assignment of all proton and carbon signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each protonated carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| 1 | N-H | > 8.0 | - | br s |

| 2 | C-H | ~ 7.1 | ~ 124 | s |

| 3 | C | - | ~ 112 | - |

| 3-CH₃ | CH₃ | ~ 2.3 | ~ 10 | s |

| 3a | C | - | ~ 129 | - |

| 4 | C-H | ~ 7.5 | ~ 123 | s |

| 5 | C-Br | - | ~ 115 | - |

| 6 | C-H | ~ 7.3 | ~ 122 | s |

| 7 | C-Br | - | ~ 116 | - |

| 7a | C | - | ~ 134 | - |

*Predicted values are based on typical indole chemical shifts and known substituent effects. Actual values may vary depending on solvent and concentration.

Applications in Regioselectivity Confirmation

NMR spectroscopy is paramount in confirming the regioselectivity of the bromination reaction. In the synthesis of halogenated indoles, multiple isomers can potentially form. For this compound, the key diagnostic feature in the ¹H NMR spectrum is the presence of two singlets for the aromatic protons H4 and H6. If other isomers were present, such as 5,6-dibromoindole, the aromatic protons would exhibit doublet or doublet of doublets splitting patterns due to ortho- or meta-coupling rsc.org. The simple singlet pattern for H4 and H6 definitively confirms that they are isolated from other protons, which is only possible with the 5,7-dibromination pattern.

High-Resolution Mass Spectrometry (HRMS) for Molecular and Isotopic Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound (C₉H₇Br₂N), the calculated exact mass of the molecular ion [M]⁺ is 286.8996 Da (for the most abundant isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁴N). An experimental HRMS measurement within a few parts per million (ppm) of this value confirms the molecular formula.

Furthermore, the presence of two bromine atoms imparts a highly characteristic isotopic pattern in the mass spectrum. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. A molecule containing two bromine atoms will therefore exhibit a distinctive triplet of peaks for the molecular ion:

[M]⁺: Contains two ⁷⁹Br isotopes.

[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br isotope.

[M+4]⁺: Contains two ⁸¹Br isotopes.

The relative intensity of these peaks follows a predictable 1:2:1 ratio. Observing this pattern is strong evidence for the presence of two bromine atoms in the molecule acs.org.

Table 2: Predicted Isotopic Distribution for the Molecular Ion of this compound (C₉H₇Br₂N)

| Ion | Exact Mass (Da) | Relative Abundance (%) |

| [M]⁺ | 286.8996 | 50.5 |

| [M+1]⁺ | 287.9029 | 4.9 |

| [M+2]⁺ | 288.8975 | 100.0 |

| [M+3]⁺ | 289.9009 | 9.7 |

| [M+4]⁺ | 290.8955 | 49.5 |

| [M+5]⁺ | 291.8988 | 4.8 |

Vibrational (Infrared) and Electronic (UV-Vis, Fluorescence) Spectroscopy

These spectroscopic techniques provide information about the functional groups and the electronic structure of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. A sharp peak around 3400 cm⁻¹ corresponds to the N-H stretching vibration. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic indole ring typically appear in the 1600-1450 cm⁻¹ region. The C-Br stretching vibrations occur at lower frequencies (<600 cm⁻¹) and can be difficult to observe as they fall in the crowded fingerprint region of the spectrum nist.gov.

Electronic (UV-Vis and Fluorescence) Spectroscopy: The UV-Vis absorption spectrum of indole and its derivatives is characterized by two main absorption bands originating from π-π* transitions, denoted as the ¹Lₐ and ¹Lₑ bands. For 3-methylindole (B30407), these bands are typically observed around 270-290 nm. The introduction of bromine atoms, which are auxochromes, is expected to cause a bathochromic (red) shift in these absorption maxima.

Indole derivatives are often fluorescent, emitting light after electronic excitation. The fluorescence properties are sensitive to the substitution pattern and solvent environment. The presence of heavy atoms like bromine can sometimes decrease fluorescence intensity through the "heavy-atom effect," which promotes intersystem crossing to the triplet state and enhances phosphorescence at the expense of fluorescence.

Table 3: Summary of Key Spectroscopic Features for this compound

| Technique | Feature | Expected Observation |

| IR | N-H stretch | ~ 3400 cm⁻¹ |

| Aromatic C-H stretch | ~ 3100-3000 cm⁻¹ | |

| Aromatic C=C stretch | ~ 1600-1450 cm⁻¹ | |

| UV-Vis | π-π* transitions | λₘₐₓ > 280 nm |

| Fluorescence | Emission | Dependent on solvent, potential quenching |

Applications of 5,7 Dibromo 3 Methylindole and Its Derivatives

Building Blocks in the Synthesis of Complex Natural Products and Analogues

The dibromoindole scaffold is a recurring structural feature in a multitude of marine alkaloids, many of which exhibit significant biological activities. mdpi.com Marine organisms, particularly sponges and algae, are known sources of a diverse array of brominated indole (B1671886) alkaloids. acs.orgrsc.org Consequently, 5,7-Dibromo-3-methylindole emerges as a pivotal building block for the laboratory synthesis of these complex natural products and, perhaps more importantly, for the creation of synthetic analogues designed for structure-activity relationship (SAR) studies.

The presence of two bromine atoms offers reactive handles for further chemical transformations, such as cross-coupling reactions, allowing for the introduction of diverse functional groups to build molecular complexity. Marine alkaloids like those in the dragmacidin, hamacanthin, and topsentin (B55745) families often feature bis-indole or functionalized indole cores. The 5,7-dibromo substitution pattern is found in nature, for instance, in derivatives isolated from the red alga Laurencia brongniartii. rsc.org Synthetic chemists can utilize this compound to construct libraries of related compounds, systematically modifying the structure to optimize biological efficacy or to probe interactions with biological targets. This approach is crucial in medicinal chemistry, where the goal is to develop new therapeutic agents based on natural product leads. mdpi.com

Table 1: Examples of Marine Natural Product Families with Bromoindole Scaffolds

| Natural Product Family | Common Structural Feature | Potential Synthetic Application of this compound |

|---|---|---|

| Dragmacidins | Bis-indole Alkaloids (often halogenated) | Precursor for constructing one of the indole units in synthetic analogues. |

| Hamacanthins / Topsentins | Bis-indole Alkaloids connected by a central unit | Serves as a key fragment for building halogenated variations. |

| Laurencia Alkaloids | Mono- and di-halogenated indoles | Building block for total synthesis or creation of structural derivatives. rsc.org |

Precursors in Organic Electronic Materials and Devices

The intrinsic electronic properties of the indole nucleus make it an attractive component for organic electronic materials. youtube.com The extended π-system and electron-donating character of the nitrogen heteroatom facilitate charge transport, a critical requirement for semiconductors. youtube.comnih.gov The functionalization of the indole core, particularly through halogenation, is a well-established strategy for fine-tuning the electronic energy levels (HOMO/LUMO) and solid-state packing of organic materials, thereby optimizing device performance. nih.gov

In the design of organic semiconductors for applications like Organic Field-Effect Transistors (OFETs), precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is essential for efficient charge injection and transport. The introduction of two electron-withdrawing bromine atoms onto the 3-methylindole (B30407) core significantly lowers the energy levels of both the HOMO and LUMO. This modulation can improve the material's stability against oxidative degradation and facilitate better energy level alignment with other materials in a device stack. The methyl group at the 3-position can also influence the molecule's packing in the solid state, which in turn affects charge carrier mobility. Therefore, this compound can be considered a strategic precursor for creating p-type or ambipolar organic semiconductors with tailored electronic characteristics.

Table 2: Predicted Effects of Substitution on Indole for Semiconductor Properties

| Substituent | Position | Predicted Effect on HOMO/LUMO Levels | Rationale |

|---|---|---|---|

| Bromine | 5 and 7 | Lowers energy levels | Inductive electron-withdrawing effect of halogens. nih.gov |

| Methyl | 3 | Slight raising of energy levels | Weak electron-donating (hyperconjugation) effect. |

| Combined Effect | 5,7-Dibromo, 3-Methyl | Overall lowering of energy levels with fine-tuning | The strong effect of dibromination dominates, modulated by the methyl group. |

In Organic Light-Emitting Diodes (OLEDs), materials based on indole and its fused-ring relative, carbazole, are frequently used as hosts for phosphorescent emitters or as charge-transporting layers. youtube.comacs.org The high triplet energy often associated with these scaffolds is crucial for hosting blue, green, or red phosphorescent guest molecules without quenching their emission. The dibromination at the 5 and 7 positions would further influence the triplet energy and charge-transport properties. By incorporating this compound into larger conjugated systems, materials scientists can develop novel host materials or emitters for OLEDs. The heavy atom effect of bromine can also promote intersystem crossing, a property that can be exploited in the design of thermally activated delayed fluorescence (TADF) emitters, which are key to achieving high efficiency in modern OLEDs.

Components in Catalysis and Ligand Development

The indole scaffold provides a versatile platform for the design of advanced ligands for transition metal catalysis. acs.org Its rigid structure and the potential for functionalization at multiple positions allow for the creation of sterically and electronically tunable ligands. acs.org this compound can be elaborated into several classes of important ligands.

One prominent application is in the synthesis of N-heterocyclic carbenes (NHCs), which are powerful σ-donating ligands that form highly stable complexes with a wide range of transition metals. acs.orgnih.gov By constructing an imidazolium (B1220033) or related azolium salt fused to the indole backbone, a precursor to an indole-based NHC can be formed. The bromine and methyl groups on the this compound starting material would act as "spectator" groups, sterically and electronically tuning the resulting NHC ligand and, consequently, the catalytic activity of its metal complex. acs.org Such catalysts are employed in a myriad of organic transformations, including cross-coupling reactions and C-H functionalization. nih.govresearchgate.net

Furthermore, the indole nitrogen and the bromine atoms can be utilized to create multidentate or "pincer" ligands. For example, functional groups containing phosphorus or nitrogen donors could be introduced at the bromine positions via cross-coupling, leading to novel PNP or NNN-type pincer ligands that coordinate strongly to a metal center, enhancing catalyst stability and selectivity.

Utility in Dye and Pigment Development

Halogenated indoles are historically significant as precursors to vibrant and stable pigments. The most famous example is Tyrian purple, a dye prized in antiquity, whose primary component is 6,6'-dibromoindigo. nih.gov This historical precedent highlights the potential of bromoindoles in colorant chemistry. The synthesis of indigo (B80030) dyes often proceeds through the oxidative dimerization of indoxyl-type precursors, which can be derived from functionalized indoles.

This compound can serve as a starting material for the synthesis of novel indigo-like pigments. The dimerization of a derivative of this compound would be expected to produce a dibromo-dimethyl-indigo analogue. The position of the bromine atoms and the presence of the methyl groups would significantly alter the final molecule's conjugation and electronic structure compared to traditional indigo or Tyrian purple. This structural modification would likely result in a different color, potentially shifting the absorption spectrum to produce unique shades of purple, blue, or even green, along with potentially enhanced stability or different solubility properties.

Table 3: Comparison of Indigo Dyes

| Compound Name | Precursor Moiety | Color | Key Structural Features |

|---|---|---|---|

| Indigo | Indole | Blue | Unsubstituted indole core. |

| Tyrian Purple | 6-Bromoindole | Purple-Red | Bromine at the 6 and 6' positions. nih.gov |

| Hypothetical Dye | This compound | Predicted Purple/Blue/Green | Bromine at 5,5' and 7,7' positions; Methyl groups at 3,3' positions. |

Emerging Applications in Sensor Technologies

Fluorescent chemical sensors are powerful tools for detecting specific ions or molecules in biological and environmental systems. The indole ring is an excellent fluorophore, and its emission properties are highly sensitive to its chemical environment and substitution pattern. Halogenation can significantly impact the fluorescence quantum yield and emission wavelength.

Derivatives of this compound are promising candidates for the development of new chemosensors. By introducing a specific receptor unit onto the indole scaffold—a group designed to bind selectively to a target analyte (e.g., a metal ion, an anion, or a biologically relevant molecule)—a sensor can be constructed. Upon binding of the analyte to the receptor, a conformational or electronic change occurs in the molecule, leading to a detectable change in the fluorescence signal (e.g., "turn-on," "turn-off," or a color shift). The dibromo-substitution pattern of the core can be used to tune the sensor's photophysical baseline properties and enhance its sensitivity and selectivity for the target analyte.

Mechanistic Exploration of Biological Activities of 5,7 Dibromo 3 Methylindole Derivatives

Anti-cancer Activities in In Vitro and In Vivo (Non-human) Models

Substituted bromoindole derivatives have demonstrated significant anti-cancer potential across a range of human cancer cell lines. Their efficacy stems from their ability to induce cell death, halt proliferation, and interact with specific molecular targets crucial for cancer cell survival and growth.

The primary anti-cancer effect of many bromoindole derivatives is the induction of programmed cell death, or apoptosis, in malignant cells. Studies on various cancer cell lines, including those for breast, lung, and cervical cancer, have elucidated several key apoptotic mechanisms. For instance, certain nortopsentin analogues, which contain an indole (B1671886) moiety, trigger apoptosis in MCF-7 breast cancer cells through chromatin condensation, membrane blebbing, and the externalization of phosphatidylserine mdpi.com. Similarly, a series of 3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindoles have been shown to induce apoptosis in both A549 lung cancer and HeLa cervical cancer cells. nih.govresearchgate.net. The most active of these compounds, 5g, was found to initiate apoptosis through a caspase-dependent pathway nih.govresearchgate.net.

Further mechanistic studies with related brominated heterocyclic compounds have shown that apoptosis induction can be linked to the activation of key executioner caspases, such as caspase-3, and the downregulation of apoptosis inhibitors like survivin mdpi.com. The induction of apoptosis is often dose-dependent, with higher concentrations of the compounds leading to a significant increase in both early and late apoptotic cell populations mdpi.com. This targeted induction of cell death without causing necrosis is a hallmark of effective apoptotic agents mdpi.com.

Beyond inducing apoptosis, 5,7-dibromo-3-methylindole derivatives can exert anti-cancer effects by modulating the cell cycle, thereby halting the uncontrolled proliferation of cancer cells. Different derivatives have been shown to cause cell cycle arrest at various phases. For example, some thiazole nortopsentin analogues cause living MCF-7 cells to be constrained to the G2/M phase mdpi.com. Other related indole compounds have also been reported to induce a significant G2/M cell cycle arrest in a time- and dose-dependent manner researchgate.net.

| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|---|

| 7-Acetamido-2-aryl-5-bromo-3-trifluoroacetylindole | Compound 5g | A549 (Lung) | 2.72 | nih.gov |

| 7-Acetamido-2-aryl-5-bromo-3-trifluoroacetylindole | Compound 5h | A549 (Lung) | 3.26 | nih.gov |

| 7-Acetamido-2-aryl-5-bromo-3-trifluoroacetylindole | Compound 5f | HeLa (Cervical) | 7.95 | nih.gov |

| 7-Acetamido-2-aryl-5-bromo-3-trifluoroacetylindole | Compound 5g | HeLa (Cervical) | 8.74 | nih.gov |

| Thiazole Nortopsentin Analogue | Compound 31 | MCF-7 (Breast) | GI50 range: 0.03–98.0 across 60 cell lines | mdpi.com |

| 3-Substituted Oxindole | Compound 6f | MCF-7 (Breast) | 14.77 | nih.gov |

The anti-cancer activity of bromoindole derivatives is rooted in their interaction with specific molecular targets that are vital for cancer cell function. One of the most significant targets is tubulin. Several 3-trifluoroacetyl-substituted 7-acetamido-2-aryl-5-bromoindoles have been identified as potent inhibitors of tubulin polymerization nih.govresearchgate.net. By binding to the colchicine-binding site on tubulin, these compounds disrupt the formation of microtubules, which are essential for maintaining cell structure, intracellular transport, and, critically, the formation of the mitotic spindle during cell division. This inhibition leads to cell cycle arrest and subsequent apoptosis nih.govresearchgate.net. Molecular docking studies have suggested that these molecules bind to tubulin through a combination of hydrogen bonding and various hydrophobic interactions nih.govresearchgate.net.

Enzyme inhibition is another key mechanism. Derivatives of indole alkaloids have shown potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK1 mdpi.com. CDKs are master regulators of the cell cycle, and their inhibition directly leads to the observed anti-proliferative effects mdpi.comnih.gov. Furthermore, some 3-substituted oxindole derivatives have been found to inhibit receptor tyrosine kinases such as EGFR and VEGFR-2, which are crucial for cancer cell signaling and angiogenesis nih.gov.

Antimicrobial Properties and Mechanisms of Action

In addition to their anti-cancer effects, derivatives of brominated indoles and related heterocyclic structures display significant antimicrobial activity against a broad spectrum of pathogens.

Derivatives containing the bromoindole scaffold have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. For example, 6-bromoindolglyoxylamide derivatives exhibit intrinsic antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and S. intermedius nih.gov. Amino derivatives of the structurally similar 5,7-dibromo-2-methyl-8-hydroxyquinoline have demonstrated significant activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), and the yeast Candida albicans nih.govresearchgate.net. Studies have often observed that these derivatives are more effective against Gram-positive bacteria nih.govresearchgate.net.

In the realm of antifungal activity, 3-acyl-5-bromoindole derivatives have proven effective against significant plant pathogens like Monilinia fructicola and Botrytis cinerea mdpi.com. The presence of the bromine atom at the C-5 position of the indole ring was shown to significantly enhance antifungal activity compared to the non-brominated parent indole mdpi.com.

| Compound Class | Target Pathogens | Type of Activity | Reference |

|---|---|---|---|

| 6-Bromoindolglyoxylamide polyamine derivatives | Staphylococcus aureus, S. intermedius | Antibacterial (Gram-positive) | nih.gov |

| 6-Bromoindolglyoxylamide derivatives | Escherichia coli | Antibacterial (Gram-negative) | nih.gov |

| Amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans | Broad-spectrum antibacterial and antifungal | nih.govresearchgate.net |

| 3-Acyl-5-bromoindole derivatives | Monilinia fructicola, Botrytis cinerea | Antifungal | mdpi.com |

The mechanisms underlying the antimicrobial action of bromoindole derivatives are multifaceted. One identified mechanism is the disruption of microbial cell membranes. Certain 6-bromoindole derivatives with a polyamine chain cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria, leading to cell death nih.gov.

Enzyme inhibition also plays a crucial role. The antimicrobial action of some brominated compounds is attributed to the oxidation of essential protein thiols, which causes the inhibition of crucial enzyme activity and subsequently halts microbial growth nih.gov. For antifungal derivatives, molecular docking studies have suggested that their target may be the mitochondrial complex II enzyme, succinate dehydrogenase (SDH) mdpi.com. By inhibiting this key enzyme in the fungal respiratory chain, the compounds effectively shut down cellular energy production. Information on specific resistance mechanisms developed by microbes against these particular derivatives is still an area of ongoing research.

Anti-inflammatory and Immunomodulatory Effects

While direct studies on the anti-inflammatory and immunomodulatory effects of this compound are not extensively documented in publicly available research, the broader class of brominated indoles has demonstrated significant biological activity. Research into natural products, particularly those from marine sources, has highlighted the potential of halogenated indoles as anti-inflammatory agents.

The anti-inflammatory properties of brominated indoles are thought to be linked to the presence and position of the bromine atoms on the indole ring. Studies on various brominated indole derivatives have shown that these compounds can modulate inflammatory pathways. For instance, certain brominated indoles have been observed to inhibit the production of pro-inflammatory mediators. This suggests that the bromine substituents play a crucial role in the molecule's interaction with biological targets involved in the inflammatory response.

Neurobiological Interactions and Receptor Affinities (in vitro and Animal Studies)

Specific data on the neurobiological interactions and receptor affinities of this compound are limited in the current scientific literature. However, the indole nucleus is a common scaffold in many neuroactive compounds, suggesting that its derivatives may possess affinity for various receptors in the central nervous system.

For example, studies on other substituted indole derivatives have revealed interactions with serotonin (5-HT) receptors. Novel 1,7-annelated indole derivatives have been synthesized and shown to display high affinity for 5-HT3 receptors, acting as potent antagonists. nih.gov The potency of these derivatives was found to be influenced by the presence of additional rings, which provide favorable hydrophobic areas for interaction with the receptor site. nih.gov While these are structurally distinct from this compound, these findings indicate that the indole core can be a key pharmacophore for targeting neurological receptors. The specific substitution pattern on the indole ring, including the presence of bromine atoms and a methyl group at positions 5, 7, and 3 respectively, would uniquely influence the compound's electronic and steric properties, and thus its potential receptor binding profile.

Further in vitro binding assays and animal studies are required to determine the specific neurobiological targets and receptor affinities of this compound.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of lead compounds. For halogenated 3-methylindoles like this compound, SAR studies would focus on how variations in the substitution pattern on the indole ring affect its biological activity.

Key aspects of the SAR for this class of compounds would include:

Position and Nature of Halogen Substituents: The presence of bromine atoms at positions 5 and 7 is expected to significantly influence the compound's lipophilicity and electronic properties. Studies on other halogenated indoles have shown that the position of the halogen can dramatically alter biological activity. For instance, in a series of factor Xa inhibitors, 3-chloroindole-containing compounds showed increased binding energy compared to 3-methylindole-containing compounds, which was attributed to the greater hydrophobicity of the chloro-substituent and enhanced interaction with the protein's backbone. acs.org

Substitution at the 3-Position: The methyl group at the 3-position is another key feature. The size and nature of the substituent at this position can impact the molecule's interaction with its biological target.

Nitrogen Substitution (N1 position): Modification of the indole nitrogen, for example, through the introduction of different protecting groups, can influence the regiospecificity of further chemical modifications and can also impact biological activity. Research has shown that the N(1) protecting group on 3-methylindoles can direct bromination to either the C(3) alkyl moiety or the C(2) position. acs.org

A hypothetical SAR study for this compound could involve synthesizing analogs with variations at these key positions to probe the requirements for optimal activity.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Exploration for this compound Derivatives

| Modification Site | Example Modification | Predicted Impact on Activity | Rationale |

| C5/C7 Halogen | Replace Br with Cl or F | Potentially altered potency and selectivity | Halogen type affects electronegativity and size, influencing binding interactions. |

| C3-Methyl Group | Replace with Ethyl, Propyl, or H | Modified steric bulk and lipophilicity could enhance or decrease binding affinity. | The size and shape of this group can be critical for fitting into a binding pocket. |

| N1-Indole Nitrogen | Addition of an alkyl or acyl group | May alter solubility and metabolic stability, indirectly affecting efficacy. | N-substitution can block metabolic pathways and change physicochemical properties. |

Enzymatic Transformations and Biosynthetic Pathways Involving Dibromoindoles (e.g., AetD-catalyzed Reactions)

The enzymatic transformations of dibromoindoles are exemplified by the biosynthesis of the neurotoxin aetokthonotoxin, which involves a key step catalyzed by the nitrile synthase AetD. nih.govresearchgate.net This enzyme is responsible for converting the alanyl side chain of 5,7-dibromo-L-tryptophan into a nitrile. researchgate.netnih.gov

Structural and functional investigations of AetD have provided significant insights into its mechanism. The crystal structure of AetD in complex with its substrate, 5,7-di-Br-L-Trp, reveals that the enzyme adopts a heme oxygenase-like fold and possesses a hydrophobic cavity that accommodates the indole moiety of the substrate. nih.gov The catalytic center of AetD contains a diiron cluster that binds to the carboxyl oxygen and the amino nitrogen of the substrate. nih.gov

Interestingly, the AetD-catalyzed reaction is not strictly dependent on the bromination of the tryptophan substrate. The enzyme can also catalyze the transformation of L-tryptophan and 5-Br-L-Trp, although the conversion rate is lower for the non-brominated substrate. nih.gov This suggests that while the bromine atoms may contribute to substrate recognition or binding affinity, they are not essential for the catalytic activity of the enzyme.

The reaction catalyzed by AetD is an oxidative rearrangement that is proposed to proceed via an aziridine intermediate. researchgate.net This unique enzymatic transformation represents a novel pathway for nitrile biogenesis and expands the known chemistry performed by diiron enzymes. researchgate.netnih.gov

Table 2: Substrate Specificity of AetD Enzyme

| Substrate | Bromination Pattern | Relative Transformation Efficacy | Reference |

| 5,7-di-Br-L-Trp | Dibrominated | High (100% conversion) | nih.gov |

| 5-Br-L-Trp | Monobrominated | High (100% conversion) | nih.gov |

| L-Trp | Non-brominated | Lower (~35% conversion) | nih.gov |

Theoretical and Computational Studies of 5,7 Dibromo 3 Methylindole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of 5,7-Dibromo-3-methylindole. These calculations provide a detailed picture of how the electron density is distributed across the molecule and how this distribution influences its chemical behavior.

The indole (B1671886) ring is an electron-rich aromatic system. The introduction of substituents significantly modulates its electronic properties. In this compound, the two bromine atoms at positions 5 and 7 act as electron-withdrawing groups through induction, while also contributing electron density via resonance. The methyl group at the C3 position is a weak electron-donating group. DFT calculations can quantify these effects by computing key electronic descriptors.

Key Findings from DFT Calculations:

Electron Density Distribution: The bromine atoms pull electron density from the benzene (B151609) portion of the indole ring, while the nitrogen and the C2-C3 double bond maintain high electron density in the pyrrole (B145914) moiety.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For indole derivatives, the HOMO is typically localized over the pyrrole ring, making it susceptible to electrophilic attack. The LUMO distribution indicates sites prone to nucleophilic attack. The bromine and methyl substituents alter the energies of these orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. For this compound, the map would show negative potential (red/yellow) around the nitrogen atom and the π-system of the pyrrole ring, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the N-H proton, highlighting its hydrogen-bond donor capability.

| Property | Calculated Value (Hypothetical) | Description |

| HOMO Energy | -5.85 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | -1.20 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.65 eV | An indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. |

| Dipole Moment | 2.15 D | A measure of the overall polarity of the molecule, arising from the asymmetrical arrangement of substituents. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Given the prevalence of indole derivatives in medicinal chemistry, computational methods like molecular docking and molecular dynamics (MD) simulations are used to explore their potential as therapeutic agents. nih.govtandfonline.comespublisher.com These techniques predict how this compound might bind to a biological target, such as an enzyme's active site, and the stability of this interaction over time. nih.govtandfonline.com

Molecular Docking: This process involves placing the this compound molecule (the "ligand") into the three-dimensional structure of a target protein in various orientations and conformations to find the most favorable binding mode. A scoring function estimates the binding affinity, with lower scores typically indicating a more stable interaction. Key interactions that contribute to binding include:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor.

Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein's backbone or side chains.

π-π Stacking: The aromatic indole ring can stack with aromatic residues in the protein, such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The methyl group and the carbon framework can engage in hydrophobic interactions with nonpolar residues.

Molecular Dynamics (MD) Simulations: Following docking, an MD simulation can be performed to assess the dynamic stability of the predicted ligand-protein complex. tandfonline.com By simulating the movements of all atoms in the system over time (typically nanoseconds), MD can validate the docking results and provide deeper insights into the binding mechanism. nih.govtandfonline.com Analysis of the simulation trajectory can reveal the persistence of key interactions and conformational changes in both the ligand and the protein upon binding.

| Target Protein (Hypothetical) | Docking Score (kcal/mol) | Key Predicted Interactions with Amino Acid Residues |

| Protein Kinase A | -8.5 | Hydrogen bond from indole N-H to Asp167; Halogen bond from Br5 to Leu49 backbone carbonyl; π-π stacking with Phe170. |

| VEGFR-2 Tyrosine Kinase | -9.2 | Halogen bond from Br7 to Glu885; Hydrophobic interactions with Val848, Ala866, Leu1035. |

| Dihydrofolate Reductase (DHFR) | -7.9 | Hydrogen bond from indole N-H to Ile7; π-π stacking with Phe31. nih.gov |

Computational Prediction of Spectroscopic Properties

Quantum chemical methods can accurately predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental data and confirming molecular structure.

NMR Spectroscopy: Calculations can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectra. The calculated shifts are often compared with experimental values to aid in signal assignment. The electronic environment of each nucleus, influenced by the inductive and resonance effects of the bromine and methyl groups, determines its chemical shift. For instance, the bromine atoms would be predicted to cause a downfield shift for the adjacent aromatic protons and carbons.

IR Spectroscopy: The vibrational frequencies corresponding to different molecular motions (stretching, bending) can be calculated to generate a theoretical infrared (IR) spectrum. This helps in assigning the absorption bands in an experimental spectrum. Key predicted vibrations for this compound would include the N-H stretch, aromatic C-H stretches, C=C stretches of the indole ring, and C-Br stretches.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and corresponding oscillator strengths. nih.gov This allows for the prediction of the absorption wavelengths (λmax) in the UV-Visible spectrum. nih.gov Substituents on the indole ring can cause a shift in these absorption bands (bathochromic or hypsochromic shifts), and TD-DFT can predict the nature and magnitude of these shifts. researchgate.netchemrxiv.org

| Spectroscopic Data | Predicted Value (Hypothetical) | Experimental Value (Hypothetical) | Assignment |

| ¹H NMR (δ, ppm) | 7.95 | 7.91 | N-H proton |

| 7.55 | 7.52 | H4 proton | |

| 2.30 | 2.28 | C3-Methyl protons | |

| ¹³C NMR (δ, ppm) | 125.8 | 126.1 | C3 |

| 115.2 | 114.9 | C5 (attached to Br) | |

| 112.5 | 112.3 | C7 (attached to Br) | |

| IR (cm⁻¹) | 3410 | 3405 | N-H stretch |

| 545 | 548 | C-Br stretch | |

| UV-Vis (λmax, nm) | 285 | 288 | π → π* transition |

Reaction Mechanism Elucidation via Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often difficult or impossible to observe experimentally. For a molecule like this compound, this could involve studying reactions such as electrophilic substitution, N-alkylation, or metal-catalyzed cross-coupling.

The process involves mapping the potential energy surface of the reaction. By calculating the energies of reactants, intermediates, transition states, and products, a reaction profile can be constructed. The key element is locating the transition state (TS) , which is the highest energy point along the reaction coordinate.

Methodology:

Reactant and Product Optimization: The geometries of the starting materials and final products are optimized to find their lowest energy structures.

Transition State Search: Specialized algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state.

Frequency Calculation: A frequency calculation is performed on the TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds).

Activation Energy Calculation: The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants. This value provides insight into the reaction rate.

For example, in a hypothetical electrophilic substitution reaction at the C2 position, transition state analysis could determine the activation energy and confirm the structure of the Wheland intermediate, providing a theoretical basis for the reaction's feasibility and regioselectivity. acs.orgorganic-chemistry.org

| Reaction (Hypothetical) | Reactants | Transition State (TS) | Products | Activation Energy (Ea, kcal/mol) |

| Nitration at C2 | This compound + NO₂⁺ | [C2-NO₂ bond forming] | 2-Nitro-5,7-dibromo-3-methylindole | 15.2 |

| N-Alkylation | This compound + CH₃I | [N-C bond forming, C-I bond breaking] | 1,3-Dimethyl-5,7-dibromoindole | 21.5 |

Conformational Analysis and Energetic Profiles

While the indole ring system is largely planar and rigid, substituents with rotatable bonds can give rise to different conformers. For this compound, the primary source of conformational flexibility is the rotation of the methyl group around the C3-C(methyl) single bond.

A conformational analysis can be performed by systematically rotating this bond and calculating the molecule's potential energy at each step. This process, known as a potential energy surface (PES) scan, generates an energetic profile that shows how the energy changes with the dihedral angle of rotation.

The results of such a scan would identify the lowest-energy (most stable) conformations and the energy barriers to rotation between them. For a methyl group, the energy differences are typically very small, and rotation is rapid at room temperature. However, this analysis is fundamental for ensuring that subsequent calculations (like docking or reactivity studies) begin from the global minimum energy structure, which is the most populated and representative conformation of the molecule.

| Dihedral Angle (H-C-C3-C2) | Relative Energy (kcal/mol) | Conformation |

| 0° | 0.00 | Staggered (Global Minimum) |

| 60° | 0.85 | Eclipsed (Rotational Barrier) |

| 120° | 0.00 | Staggered |

| 180° | 0.85 | Eclipsed (Rotational Barrier) |

Future Research Directions and Translational Potential

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely focus on the development of more efficient and environmentally friendly methods for the synthesis of 5,7-dibromo-3-methylindole. This includes the exploration of greener solvents, catalytic methods to improve atom economy, and the development of one-pot syntheses from readily available starting materials. Such advancements would make this compound more accessible for a wider range of applications.

Exploration of Advanced Catalytic and Materials Science Applications

The potential of this compound and its derivatives in the fields of catalysis and materials science is an area ripe for exploration. Future studies could investigate its use as a ligand for transition metal catalysts or as a building block for the development of organic semiconductors, fluorescent probes, and other functional materials.

Deeper Mechanistic Insights into Biological Activities and Target Validation

While some biological activities have been reported for derivatives of this compound, a deeper understanding of their mechanisms of action is required. Future research should aim to identify the specific cellular targets and pathways through which these compounds exert their effects. This will be essential for validating their therapeutic potential and for the rational design of more potent and selective drug candidates.

Design and Synthesis of New Derivatives for Specific Applications

The bromine atoms on the indole (B1671886) ring provide convenient points for chemical modification. Future research will undoubtedly focus on the design and synthesis of new derivatives with tailored properties for specific applications in medicine, agriculture, and materials science. By introducing different functional groups, it may be possible to fine-tune the electronic, optical, and biological properties of the molecule.

Q & A

Q. What are the recommended synthetic routes for 5,7-Dibromo-3-methylindole, and how can side reactions like dehalogenation be minimized?

To synthesize this compound, consider electrophilic aromatic substitution (EAS) on 3-methylindole using brominating agents like or (N-bromosuccinimide) under controlled conditions. Key steps include:

- Regioselectivity Control : Use directing groups or steric hindrance to ensure bromination at the 5- and 7-positions.

- Minimizing Dehalogenation : Employ low temperatures (0–5°C) and avoid strong bases or prolonged reaction times, which may promote debromination.

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients can isolate the product from mono-brominated byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : Look for aromatic proton signals in the δ 7.0–7.5 ppm range, with splitting patterns reflecting bromine’s electron-withdrawing effects. The methyl group at C3 appears as a singlet (~δ 2.4 ppm).

- NMR : Brominated carbons (C5 and C7) show deshielded signals (~110–120 ppm).

- Mass Spectrometry (MS) : Expect molecular ion peaks at 298/300 (isotopic pattern characteristic of two bromine atoms).

- IR Spectroscopy : Confirm indole N–H stretching (~3400 cm) and C–Br vibrations (500–600 cm) .

Q. What safety precautions are necessary when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of halogenated compound vapors.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in a cool, dry place away from light in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess susceptibility to palladium-catalyzed couplings (e.g., Suzuki-Miyaura).

- Mechanistic Insights : Simulate transition states to identify rate-limiting steps, such as oxidative addition of bromine substituents.

- Substituent Effects : Use Hammett parameters to quantify electronic effects of bromine on reaction rates .

Q. How can contradictory data on catalytic applications of this compound be reconciled?

- Reproducibility Checks : Standardize reaction conditions (solvent purity, catalyst loading, temperature).

- Meta-Analysis : Compare datasets across studies to identify outliers or systematic errors.

- Advanced Characterization : Use X-ray crystallography (CCDC databases) or in-situ spectroscopy (e.g., Raman) to confirm intermediates .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Stepwise Bromination : Brominate at C5 first using a milder agent (e.g., ), then introduce the C7 bromine under more vigorous conditions.

- Scale-Up Considerations : Optimize stoichiometry (1.1–1.2 eq. bromine per site) and use flow chemistry for heat dissipation.

- Byproduct Mitigation : Monitor reactions via TLC and quench excess bromine with sodium thiosulfate .

Q. How do bromine substituents influence the electronic properties of this compound?

- Electron-Withdrawing Effects : Bromine reduces electron density at the indole core, making it less reactive toward electrophiles but more prone to nucleophilic attack.

- Directed Functionalization : Use bromine as a leaving group in metal-catalyzed couplings (e.g., Buchwald-Hartwig amination).

- Spectroscopic Correlations : Correlate NMR shifts with calculated Mulliken charges to quantify substituent effects .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

- Assay Standardization : Use identical cell lines and assay protocols (e.g., IC measurements) across studies.

- Structural Verification : Confirm compound identity via X-ray crystallography or 2D NMR (e.g., HSQC, HMBC).

- Contextual Factors : Account for solvent effects (DMSO vs. aqueous buffers) and metabolic stability in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.